molecular formula C9H16ClNO3 B2379296 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride CAS No. 2230799-70-7

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

Cat. No. B2379296
M. Wt: 221.68
InChI Key: ASHCYJUVMLWNMY-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are bicyclic structures with two carbon atoms shared between the two rings . These structures are characterized by their bridgehead carbon atoms, which are part of two or more rings .


Chemical Reactions Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves a [2+2] cycloaddition reaction . This reaction is part of a broader class of reactions known as cycloadditions, which are used to form ring structures.

Scientific Research Applications

Synthesis and Evaluation in Pharmaceutical Chemistry

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride and its derivatives are primarily studied for their synthesis and potential applications in pharmaceutical chemistry. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been evaluated for their antimalarial activities against P. falciparum and antimycobacterium, as well as cytotoxic activity against Vero cell (Ningsanont et al., 2003). Additionally, a stereocontrolled synthesis of stereo isomers of 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, which are structurally related, has been achieved from pyroglutamic esters (Mulzer et al., 2000).

Synthesis Methods and Characterization

The synthesis and molecular characterization of compounds related to Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride is another area of research. For example, efficient and highly regioselective synthesis methods have been developed for related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were achieved using ultrasound irradiation (Machado et al., 2011). The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, and its structural characterization through X-ray diffraction analysis is another example of this area of research (Moriguchi et al., 2014).

Modification and Application in Chemistry

Research also focuses on modifying the structure of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride to create novel derivatives with potential applications in chemistry. For example, successful nucleophilic substitution at the bridgehead position of the 2-azabicyclo[2.1.1]hexane ring system has led to the construction of novel derivatives with a wider range of functional groups, potentially useful as ligands for nicotinic acetylcholine receptors (Malpass et al., 2003).

Polymorphism and Solid-State Characterization

Another significant area of research is the study of polymorphism and solid-state characterization of related compounds. A spectroscopic and diffractometric study of polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound, provides insight into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).

Future Directions

Bicyclo[2.1.1]hexanes are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthetic routes to these structures, as well as exploring their potential uses in medicinal chemistry and other fields .

properties

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8;/h2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHCYJUVMLWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

CAS RN

2230799-70-7
Record name ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
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